Pteridin-7-amine
Overview
Description
Pteridin-7-amine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of a pyrimidine ring fused to a pyrazine ring. These compounds are known for their diverse biological roles and are found in various organisms, including bacteria, plants, and animals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pteridin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the pteridine ring . Another approach involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which undergoes cyclization with glyoxal to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The key advantages of these methods include short reaction times, good yields, and moderate temperatures, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pteridin-7-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pterin derivatives, which are important in biological systems.
Reduction: Reduction of this compound can yield dihydropteridine derivatives, which have distinct biological activities.
Substitution: Nucleophilic substitution reactions at the C-4 and C-7 positions are common, leading to the formation of various substituted pteridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various pterin and dihydropteridine derivatives, which have significant biological and chemical importance .
Scientific Research Applications
Pteridin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pteridin-7-amine involves its interaction with specific molecular targets and pathways:
Enzyme Cofactors: this compound derivatives act as cofactors for various enzymes, facilitating redox reactions and other biochemical processes.
Signaling Pathways: The compound influences cellular signaling pathways, including those involved in immune response and cellular metabolism.
Molecular Targets: this compound targets include enzymes such as dihydropteroate synthase and other proteins involved in folate metabolism.
Comparison with Similar Compounds
Pteridin-7-amine can be compared with other similar compounds in the pteridine family:
Xanthopterin: A naturally occurring pteridine with roles in pigmentation and enzyme cofactors.
Isoxanthopterin: Known for its fluorescent properties and use in nucleic acid base analogue probes.
Folic Acid: A well-known pteridine derivative essential for nucleic acid synthesis and cellular metabolism.
Uniqueness: this compound is unique due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
pteridin-7-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGXOHRFWZQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(C=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513301 | |
Record name | Pteridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-66-4 | |
Record name | Pteridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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